molecular formula C16H14N2O2 B11999069 1,4-Diphenyl-but-2-ene-1,4-dione dioxime

1,4-Diphenyl-but-2-ene-1,4-dione dioxime

Katalognummer: B11999069
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: BUVQFUKVZNDQAJ-VPFKSJBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Diphenyl-but-2-ene-1,4-dione dioxime is an organic compound with the molecular formula C16H14N2O2 It is a derivative of 1,4-diphenyl-2-butene-1,4-dione, where the dione groups are converted to dioxime groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diphenyl-but-2-ene-1,4-dione dioxime typically involves the reaction of 1,4-diphenyl-2-butene-1,4-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous ethanol solution, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Diphenyl-but-2-ene-1,4-dione dioxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the dioxime groups back to dione groups.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Regeneration of 1,4-diphenyl-2-butene-1,4-dione.

    Substitution: Various substituted phenyl derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

1,4-Diphenyl-but-2-ene-1,4-dione dioxime has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-diphenyl-but-2-ene-1,4-dione dioxime involves its interaction with various molecular targets. The dioxime groups can form coordination complexes with metal ions, which can influence the compound’s reactivity and biological activity. The phenyl groups can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Diphenyl-2-butene-1,4-dione: The parent compound, which lacks the dioxime groups.

    1,4-Diphenyl-2-butene-1,4-dione monooxime: A related compound with one dioxime group.

    2,5-Diphenyl-1,4-benzoquinone dioxime: A structurally similar compound with a benzoquinone core.

Uniqueness

1,4-Diphenyl-but-2-ene-1,4-dione dioxime is unique due to the presence of two dioxime groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields .

Eigenschaften

Molekularformel

C16H14N2O2

Molekulargewicht

266.29 g/mol

IUPAC-Name

(NZ)-N-[(E,4E)-4-hydroxyimino-1,4-diphenylbut-2-enylidene]hydroxylamine

InChI

InChI=1S/C16H14N2O2/c19-17-15(13-7-3-1-4-8-13)11-12-16(18-20)14-9-5-2-6-10-14/h1-12,19-20H/b12-11+,17-15-,18-16+

InChI-Schlüssel

BUVQFUKVZNDQAJ-VPFKSJBZSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C(=N/O)/C=C/C(=N/O)/C2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C(=NO)C=CC(=NO)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.